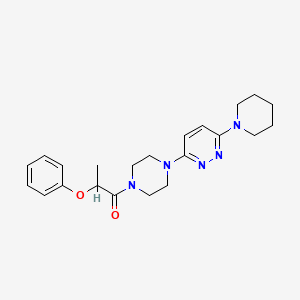

2-Phenoxy-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one

Description

2-Phenoxy-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a heterocyclic small molecule characterized by a pyridazine core substituted with a piperidinyl group, linked via a piperazine moiety to a propan-1-one scaffold bearing a phenoxy substituent. Its molecular formula is C25H30N4O2 (calculated molecular weight: 418.54 g/mol).

Properties

IUPAC Name |

2-phenoxy-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O2/c1-18(29-19-8-4-2-5-9-19)22(28)27-16-14-26(15-17-27)21-11-10-20(23-24-21)25-12-6-3-7-13-25/h2,4-5,8-11,18H,3,6-7,12-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGIQBZVGIQRAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCCCC3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one typically involves multiple steps:

-

Formation of the Pyridazinyl Intermediate: : The pyridazinyl moiety can be synthesized by reacting hydrazine with a suitable diketone or ester. For instance, the reaction of hydrazine with 1,4-dicarbonyl compounds under reflux conditions can yield the desired pyridazinone intermediate .

-

Attachment of the Piperidinyl Group: : The pyridazinone intermediate is then reacted with piperidine under basic conditions to introduce the piperidinyl group. This step often requires the use of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .

-

Formation of the Piperazinyl Linker: : The piperazinyl group is introduced by reacting the intermediate with piperazine. This step can be carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

-

Final Coupling with Phenoxy Group: : The final step involves coupling the phenoxy group to the intermediate. This can be achieved through a nucleophilic aromatic substitution reaction, where the phenol is reacted with an appropriate halide derivative of the intermediate under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidinyl and piperazinyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide .

-

Reduction: : Reduction reactions can be performed on the pyridazinyl ring, often using reducing agents like lithium aluminum hydride or sodium borohydride .

-

Substitution: : The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group under appropriate conditions .

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidinyl group may yield a ketone or an alcohol, while substitution of the phenoxy group can result in various substituted aromatic compounds .

Scientific Research Applications

2-Phenoxy-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure, which allows for multiple interactions with biological targets.

Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a lead compound for drug development.

Chemical Biology: Researchers use it to probe the mechanisms of action of related compounds and to develop new synthetic methodologies.

Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s analogs vary in heterocyclic cores, substituents, and molecular properties. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Functional Insights from Structural Variations

Heterocyclic Core Differences: The target compound employs a pyridazine core, whereas analogs in use thienopyrimidine or imidazopyridine cores. Thienopyrimidine derivatives are well-documented in kinase inhibition (e.g., PI3K, mTOR) due to their ATP-binding pocket compatibility . The pyridazine core in the target compound may favor interactions with GPCRs or ion channels, given the prevalence of piperazine-phenoxy motifs in neurological ligands (e.g., antipsychotics) .

The 2-methoxyphenyl substituent in G267-0723 and ’s compound is associated with serotonin receptor modulation, suggesting divergent therapeutic applications compared to the target’s phenoxy group.

Synthetic Accessibility: The target compound’s synthesis likely involves pyridazine-piperidine coupling followed by piperazine-propanone conjugation, a route less complex than the multi-step synthesis required for thienopyrimidine-quinoline hybrids in .

Pharmacological Implications (Speculative)

- Target Compound: The piperazine-phenoxy architecture aligns with 5-HT2A or α-adrenergic receptor ligands (e.g., atypical antipsychotics like aripiprazole derivatives) .

- Compounds: Thienopyrimidine-morpholino-quinoline scaffolds are hallmarks of kinase inhibitors (e.g., FDA-approved duvelisib), suggesting anticancer applications .

- G267-0723 : The pyrrolidinyl-pyridazine and 2-methoxyphenyl groups may enhance selectivity for dopamine D3 or 5-HT1A receptors, akin to buspirone analogs.

Biological Activity

The compound 2-Phenoxy-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one (CAS Number: 898406-32-1) is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of the compound is with a molecular weight of 395.5 g/mol. The structure features a phenoxy group, piperidine, and pyridazine moieties, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H29N5O2 |

| Molecular Weight | 395.5 g/mol |

| CAS Number | 898406-32-1 |

Structural Representation

Chemical Structure

Research indicates that compounds similar to 2-Phenoxy-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one may act as selective modulators of neurotransmitter receptors. Specifically, studies have shown that related piperazine derivatives exhibit significant activity at dopamine receptors, particularly the D3 subtype, which is implicated in neuropsychiatric disorders .

Pharmacological Effects

- Dopamine Receptor Agonism : The compound has been studied for its agonistic effects on the D3 dopamine receptor, which plays a crucial role in mood regulation and neuroprotection. In vitro assays have demonstrated its ability to promote β-arrestin translocation and G protein activation, indicating robust receptor engagement .

- Neuroprotective Properties : In animal models, compounds targeting the D3 receptor have shown neuroprotective effects against neurodegeneration induced by toxins such as MPTP and 6-OHDA. This suggests potential applications in treating conditions like Parkinson's disease .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties by inhibiting histone deacetylases (HDACs), which are involved in cancer cell proliferation. Specific analogs have demonstrated significant antiproliferative effects in various cancer cell lines .

Case Study 1: Neuroprotection in Animal Models

A study involving D3R-preferring agonists revealed that these compounds significantly reduced neurodegeneration in mouse models subjected to MPTP exposure. The findings indicated that the protective effects were mediated through direct interaction with the D3 receptor, highlighting the therapeutic potential of similar compounds in treating neurodegenerative diseases .

Case Study 2: Anticancer Efficacy

In a screening of various piperazine derivatives for HDAC inhibition, certain analogs of 2-Phenoxy-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one exhibited high inhibitory rates (up to 74.91%) at concentrations as low as 2 μM. These results underscore the compound's potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.